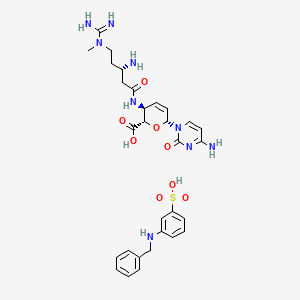
Blasticidin S, (benzylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blasticidin S, (benzylamino)benzenesulfonate, is a derivative of blasticidin S, an antibiotic originally discovered by Japanese researchers in the 1950s. It is widely used in biological research for selecting and maintaining genetically manipulated cells. Blasticidin S is a nucleoside analogue antibiotic that disrupts protein translation in both prokaryotic and eukaryotic cells .
Preparation Methods
Blasticidin S, (benzylamino)benzenesulfonate, is synthesized through a series of chemical reactions. The preparation involves the coupling of blasticidin S with benzylamine and benzenesulfonate. The synthetic route typically includes the following steps:
Activation of Blasticidin S: Blasticidin S is activated using a suitable reagent to form an intermediate.
Coupling Reaction: The activated blasticidin S is then reacted with benzylamine and benzenesulfonate under controlled conditions to form the desired compound.
Purification: The product is purified using chromatographic techniques to obtain the final compound with high purity.
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Blasticidin S, (benzylamino)benzenesulfonate, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Blasticidin S, (benzylamino)benzenesulfonate, has a wide range of scientific research applications, including:
Biology: It is used as a selective agent in cell culture to maintain genetically manipulated cells that express blasticidin resistance genes.
Medicine: The compound is studied for its potential therapeutic applications, particularly in targeting specific pathogens and diseases.
Chemistry: It is used in various chemical reactions and studies to understand its reactivity and properties.
Mechanism of Action
Blasticidin S, (benzylamino)benzenesulfonate, exerts its effects by inhibiting protein translation. It binds to the peptidyl transferase center of the ribosome, preventing the termination step of translation and peptide bond formation. This inhibition disrupts protein synthesis, leading to the death of the targeted cells. The compound is competitive with puromycin, suggesting a highly similar binding site .
Comparison with Similar Compounds
Blasticidin S, (benzylamino)benzenesulfonate, is unique in its low phytotoxicity to plants while maintaining high efficacy in disease control. Similar compounds include:
Puromycin: An antibiotic that also inhibits protein synthesis by targeting the ribosome.
Gougerotin: Another nucleoside antibiotic with a similar mechanism of action but different structural features.
Polyoxins: Used in agriculture for their antifungal properties, similar to blasticidin S.
This compound, stands out due to its specific application in both biological research and agriculture, offering a balance between efficacy and safety .
Properties
CAS No. |
38162-93-5 |
|---|---|
Molecular Formula |
C30H39N9O8S |
Molecular Weight |
685.8 g/mol |
IUPAC Name |
(2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;3-(benzylamino)benzenesulfonic acid |
InChI |
InChI=1S/C17H26N8O5.C13H13NO3S/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;15-18(16,17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1-9,14H,10H2,(H,15,16,17)/t9-,10-,13+,14-;/m0./s1 |
InChI Key |
GJIFYFLPKNBKJE-NMQKUDMSSA-N |
Isomeric SMILES |
CN(CC[C@@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.C1=CC=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)O |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.C1=CC=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


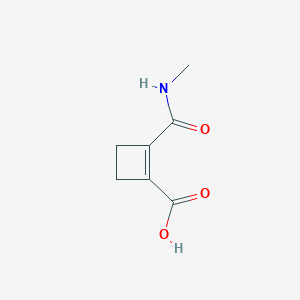
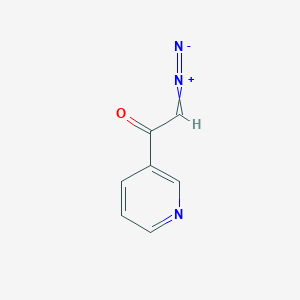
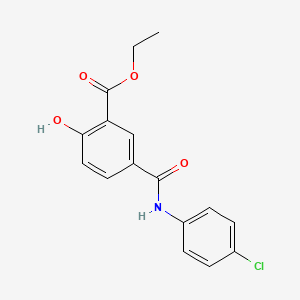
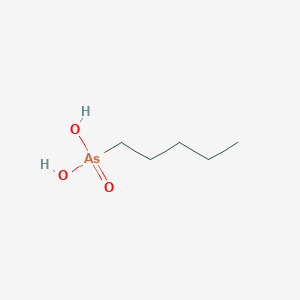
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
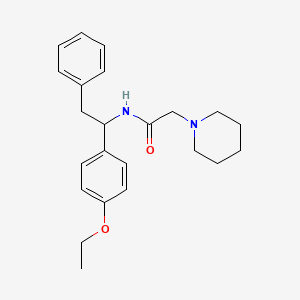
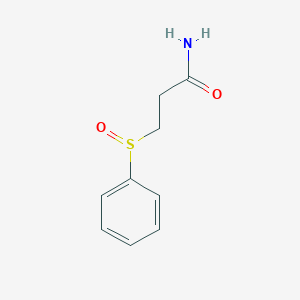
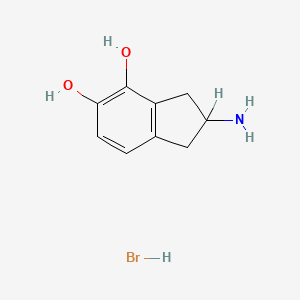
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
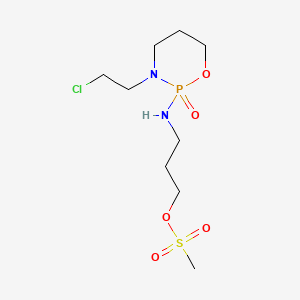
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
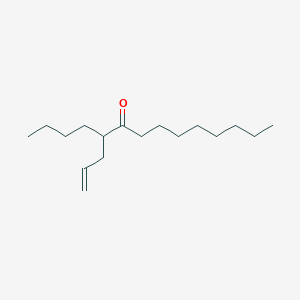
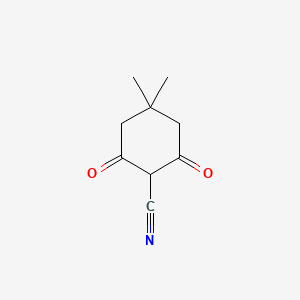
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
